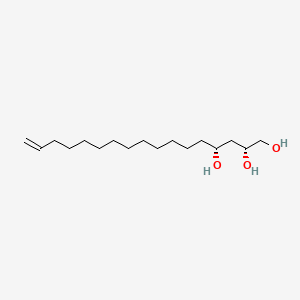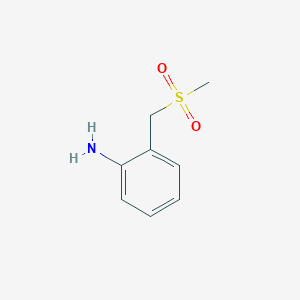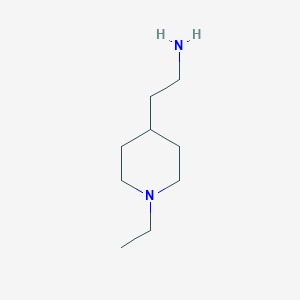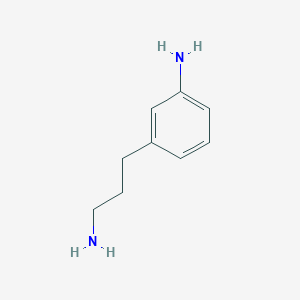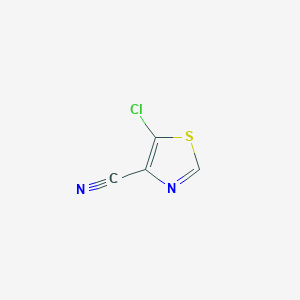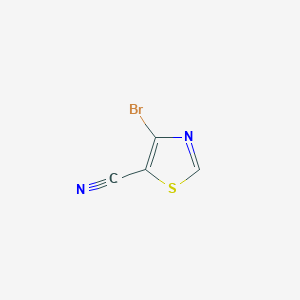
4-溴噻唑-5-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C4HBrN2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely used as a synthetic building block in the development of pharmaceuticals, agrochemicals, and materials science .
科学研究应用
4-Bromothiazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
作用机制
Target of Action
4-Bromothiazole-5-carbonitrile is a heterocyclic compound that is widely used as a synthetic building block in the development of pharmaceuticals
Mode of Action
. These activities suggest that the compound may interact with its targets in a way that inhibits their function, leading to the observed therapeutic effects.
Biochemical Pathways
. This suggests that these compounds may affect multiple biochemical pathways, leading to their observed therapeutic effects.
Pharmacokinetics
The pharmacokinetic properties of 4-Bromothiazole-5-carbonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . It has been found to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a log P value (a measure of lipophilicity) of 1.44, indicating moderate lipophilicity, which can influence its distribution within the body . Its water solubility is 0.334 mg/ml, classifying it as soluble .
Result of Action
, it can be inferred that 4-Bromothiazole-5-carbonitrile may have a range of effects at the molecular and cellular level, potentially including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response.
生化分析
Biochemical Properties
4-Bromothiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator. For instance, 4-Bromothiazole-5-carbonitrile can bind to the active sites of certain enzymes, thereby altering their activity. This interaction can lead to changes in the catalytic efficiency of the enzymes, impacting the overall metabolic flux within the cell .
Cellular Effects
The effects of 4-Bromothiazole-5-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromothiazole-5-carbonitrile can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Bromothiazole-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, 4-Bromothiazole-5-carbonitrile can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromothiazole-5-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromothiazole-5-carbonitrile is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Bromothiazole-5-carbonitrile can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromothiazole-5-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-Bromothiazole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites within the cell, leading to changes in metabolic activity. For example, 4-Bromothiazole-5-carbonitrile can inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic flux .
Transport and Distribution
The transport and distribution of 4-Bromothiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments. The distribution of 4-Bromothiazole-5-carbonitrile within tissues can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Bromothiazole-5-carbonitrile is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals or post-translational modifications can direct 4-Bromothiazole-5-carbonitrile to specific subcellular locations, influencing its interaction with biomolecules and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromothiazole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1,3-thiazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the production of 4-bromothiazole-5-carbonitrile often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to achieve consistent product quality .
化学反应分析
Types of Reactions: 4-Bromothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of a suitable solvent such as tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include 4-aminothiazole-5-carbonitrile and 4-thiolthiazole-5-carbonitrile.
Coupling Reactions: Products include various biaryl thiazole derivatives.
相似化合物的比较
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Chlorothiazole-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, used in similar applications.
Uniqueness: 4-Bromothiazole-5-carbonitrile is unique due to its bromine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .
属性
IUPAC Name |
4-bromo-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMTZDTAHQBER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
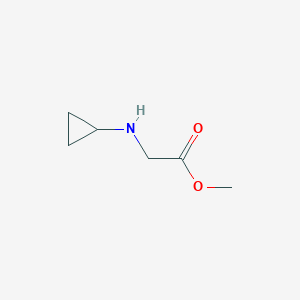

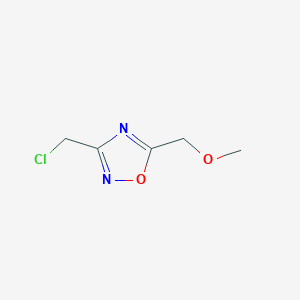

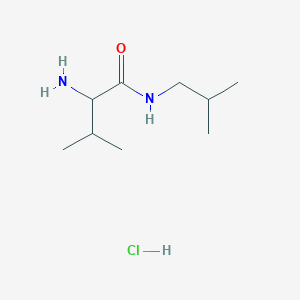
![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
